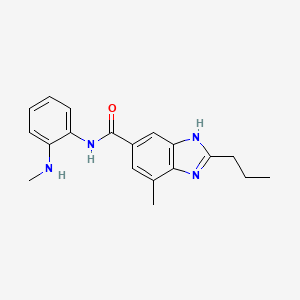
Agn-PC-00aipw
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Agn-PC-00aipw” is a synthetic chemical compound with a complex molecular structure. It is used in various scientific research applications due to its unique properties and reactivity. This compound is of significant interest in the fields of chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Agn-PC-00aipw” involves multiple steps, starting with the preparation of the precursor molecules. The reaction conditions typically include controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained. The synthetic route may involve:
Step 1: Preparation of the initial reactants.
Step 2: Catalytic reaction under controlled temperature.
Step 3: Purification and isolation of the intermediate product.
Step 4: Final reaction to obtain “this compound”.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Bulk preparation of reactants: .
Continuous monitoring of reaction conditions: .
Automated purification systems: .
Quality control measures: to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
“Agn-PC-00aipw” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using specific reducing agents.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Specific catalysts that facilitate the reaction without being consumed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce oxidized derivatives with altered functional groups.
Reduction: Results in reduced forms with different chemical properties.
Substitution: Leads to new compounds with substituted functional groups.
Scientific Research Applications
“Agn-PC-00aipw” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of “Agn-PC-00aipw” involves its interaction with specific molecular targets and pathways. It may:
Bind to specific receptors: on the surface of cells.
Inhibit or activate enzymes: involved in metabolic pathways.
Modulate signaling pathways: that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to “Agn-PC-00aipw” include:
AGN-PC-0CUK9P: Known for its dual inhibition properties.
AGN-PC-0jrxgp: Another compound with a similar molecular structure.
Uniqueness
“this compound” is unique due to its specific molecular configuration and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
CAS No. |
884330-18-1 |
|---|---|
Molecular Formula |
C19H22N4O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7-methyl-N-[2-(methylamino)phenyl]-2-propyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-4-7-17-21-16-11-13(10-12(2)18(16)23-17)19(24)22-15-9-6-5-8-14(15)20-3/h5-6,8-11,20H,4,7H2,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
RIKIEVHAUQWLGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)NC3=CC=CC=C3NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Chloro-3-(phenylsulfanyl)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B12606369.png)
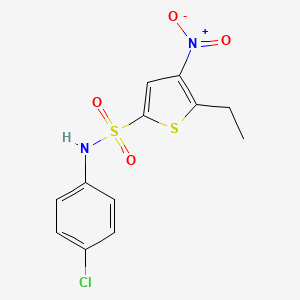
![6-Methyl-3-oxa-1-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12606384.png)
![4-Amino-5-[(thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B12606405.png)
![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methylphenoxy)methyl]morpholine](/img/structure/B12606418.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-4-piperidinyl)-](/img/structure/B12606419.png)
![4-[2-Chloro-4-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12606422.png)
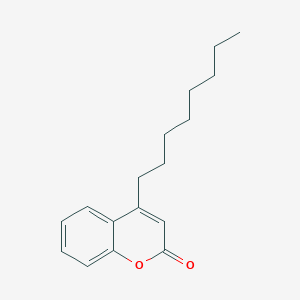
![Benzene, [(4,4-diethoxy-2-butynyl)thio]-](/img/structure/B12606432.png)
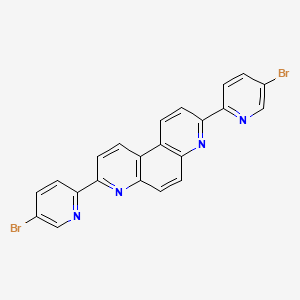

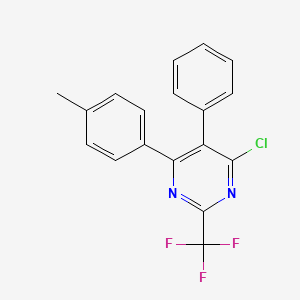
![3-[2-(4-Iodophenoxy)acetamido]benzoic acid](/img/structure/B12606443.png)
![3-{4-[(2,6-Dimethylphenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12606454.png)
